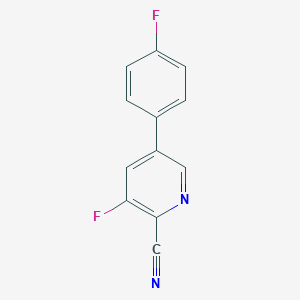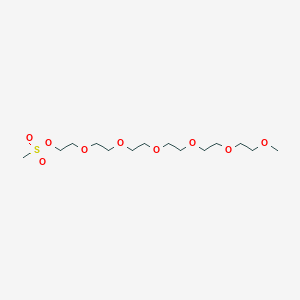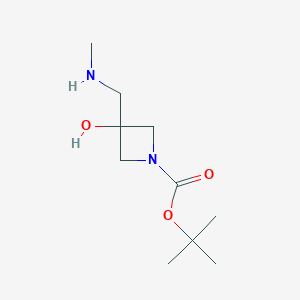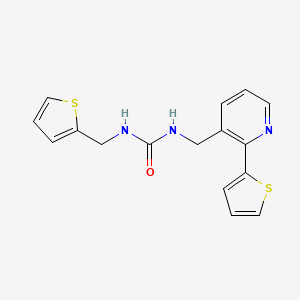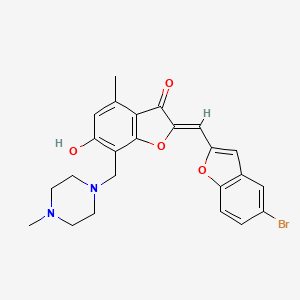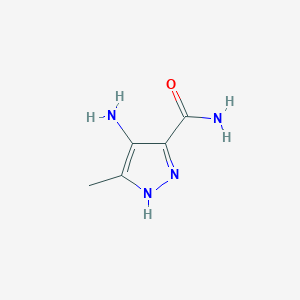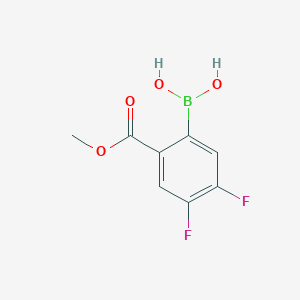
Ácido 4,5-difluoro-2-(metoxocarbonil)fenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF2O4 and a molecular weight of 215.95 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Boronic acids, including 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium, a transition metal catalyst . The palladium, having undergone oxidative addition with an electrophilic organic group, accepts the boronic acid group .
Biochemical Pathways
The biochemical pathways affected by 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid are primarily those involved in carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a widely-used method for forming carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction .
Pharmacokinetics
It’s important to note that the susceptibility of boronic acids to hydrolysis can be influenced by factors such as ph . This could potentially impact the bioavailability of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid.
Result of Action
The molecular and cellular effects of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result is the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid. For instance, the rate of hydrolysis of boronic acids, including 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid, can be significantly accelerated at physiological pH . This could potentially impact the compound’s stability and efficacy in biological environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: De-boronated aromatic compounds.
Comparación Con Compuestos Similares
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid can be compared with other similar boronic acids:
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but with a single fluorine atom, leading to different reactivity and selectivity.
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid: Unique due to the presence of two fluorine atoms, which can influence its electronic properties and reactivity.
Propiedades
IUPAC Name |
(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKLXXNCMSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
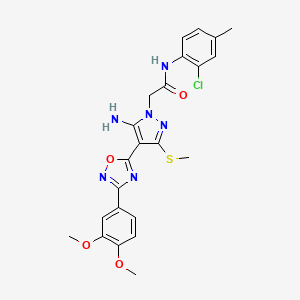
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
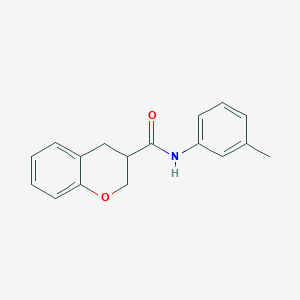
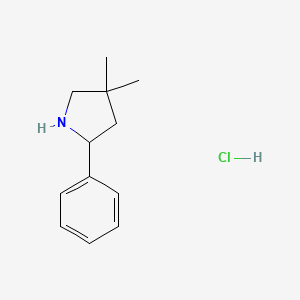
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)
